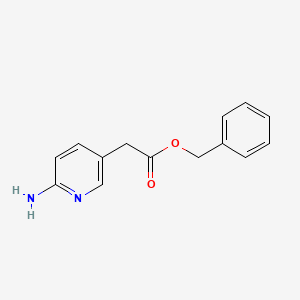

Benzyl 2-(6-aminopyridin-3-yl)acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H14N2O2 |

|---|---|

Molecular Weight |

242.27 g/mol |

IUPAC Name |

benzyl 2-(6-aminopyridin-3-yl)acetate |

InChI |

InChI=1S/C14H14N2O2/c15-13-7-6-12(9-16-13)8-14(17)18-10-11-4-2-1-3-5-11/h1-7,9H,8,10H2,(H2,15,16) |

InChI Key |

CCYXBPLFWHAEAV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC2=CN=C(C=C2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Benzyl 2 6 Aminopyridin 3 Yl Acetate

Strategic Retrosynthetic Analysis and Novel Synthetic Routes

A strategic retrosynthetic analysis of Benzyl (B1604629) 2-(6-aminopyridin-3-yl)acetate reveals several potential synthetic disconnections. The most apparent disconnection is the ester linkage, suggesting a final esterification step between 2-(6-aminopyridin-3-yl)acetic acid and benzyl alcohol. This simplifies the primary challenge to the synthesis of the key intermediate, 2-(6-aminopyridin-3-yl)acetic acid.

Route A: Carboxylation of a Methylpyridine Derivative

One plausible route begins with a suitable 2-amino-5-methylpyridine (B29535) derivative. This approach involves the functionalization of the methyl group to introduce the acetic acid moiety. A potential sequence could involve:

Halogenation: Radical bromination of the methyl group of a protected 2-aminopyridine (B139424) derivative to yield a 5-(bromomethyl) intermediate.

Cyanation: Nucleophilic substitution with a cyanide salt to form the corresponding nitrile, 5-(cyanomethyl)-2-aminopyridine.

Hydrolysis: Acidic or basic hydrolysis of the nitrile group to afford 2-(6-aminopyridin-3-yl)acetic acid.

Esterification: Final esterification with benzyl alcohol to yield the target compound.

Route B: Cross-Coupling Strategies

Modern cross-coupling methodologies offer a powerful alternative for constructing the C-C bond of the acetic acid side chain. A promising strategy involves the palladium-catalyzed cross-coupling of a 3-halo-6-aminopyridine with a suitable acetate (B1210297) equivalent.

Starting Material: A protected 2-amino-5-halopyridine (e.g., bromo or iodo) serves as the electrophilic partner.

Coupling Partner: A nucleophilic acetate equivalent, such as a silyl (B83357) ketene (B1206846) acetal (B89532) or a Reformatsky reagent derived from a bromoacetate (B1195939) ester, can be employed.

Catalysis: A palladium catalyst, often in conjunction with a suitable phosphine (B1218219) ligand, facilitates the C-C bond formation.

Deprotection and Esterification: Subsequent deprotection of the amino group (if necessary) and esterification would lead to the final product.

Catalytic Approaches in the Synthesis of Benzyl 2-(6-aminopyridin-3-yl)acetate

The synthesis of this compound can be significantly enhanced through the use of various catalytic methods, which can improve efficiency, selectivity, and sustainability.

Homogeneous Catalysis Applications

Homogeneous catalysis plays a pivotal role in the cross-coupling strategies outlined above. Palladium-based catalysts are particularly prevalent for the formation of the crucial C-C bond.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100-120 | 75-85 |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 90-110 | 80-90 |

| PdCl₂(dppf) | - | NaOtBu | THF | 60-80 | 70-80 |

This is an interactive data table based on typical conditions for similar cross-coupling reactions and may not represent optimized conditions for this specific synthesis.

Furthermore, the final esterification step can be catalyzed by homogeneous acid catalysts such as sulfuric acid or p-toluenesulfonic acid. However, these often require harsh conditions and can lead to purification challenges. Organocatalysts, such as 4-dimethylaminopyridine (B28879) (DMAP), in conjunction with a carbodiimide (B86325) like DCC or EDC, offer a milder alternative for the esterification of 2-(6-aminopyridin-3-yl)acetic acid with benzyl alcohol.

Heterogeneous Catalysis and Supported Catalysts

The use of heterogeneous catalysts offers significant advantages in terms of catalyst recovery and reuse, aligning with the principles of green chemistry. For the esterification step, solid acid catalysts such as sulfated zirconia, acidic zeolites, or ion-exchange resins can be employed. These catalysts can be easily filtered off from the reaction mixture, simplifying the workup procedure.

| Catalyst | Reaction Time (h) | Temperature (°C) | Benzyl Alcohol:Acid Ratio | Conversion (%) |

| Sulfated Zirconia | 4-8 | 120-140 | 1.5:1 | >90 |

| Amberlyst-15 | 6-12 | 100-120 | 2:1 | 85-95 |

| H-ZSM-5 | 5-10 | 130-150 | 1.2:1 | >85 |

This is an interactive data table illustrating the application of heterogeneous catalysts in esterification reactions, based on literature for similar transformations.

In the context of cross-coupling reactions, palladium nanoparticles supported on various materials like charcoal, silica, or polymers are being explored to combine the high activity of homogeneous catalysts with the ease of separation of heterogeneous systems.

Green Chemistry Principles and Sustainable Synthesis of this compound

The synthesis of this compound can be designed to incorporate several principles of green chemistry to minimize its environmental impact.

Atom Economy: Cross-coupling reactions generally exhibit higher atom economy compared to multi-step classical synthetic routes that may involve protecting groups and stoichiometric reagents.

Use of Safer Solvents: The replacement of hazardous solvents like chlorinated hydrocarbons or aromatic hydrocarbons with greener alternatives such as ethanol (B145695), 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even water (for certain catalytic reactions) is a key consideration.

Catalysis: The use of catalytic reagents, both homogeneous and heterogeneous, is inherently a green approach as it reduces the amount of waste generated compared to stoichiometric reactions. The use of reusable heterogeneous catalysts further enhances the sustainability of the process.

Energy Efficiency: Microwave-assisted synthesis can be explored to reduce reaction times and energy consumption, particularly for the esterification and cross-coupling steps.

Chemo- and Regioselective Control in the Formation of this compound

Achieving high chemo- and regioselectivity is crucial in the synthesis of a multi-functionalized molecule like this compound. The 2-aminopyridine scaffold presents several reactive sites.

The amino group at the 6-position is a strong activating group and directs electrophilic substitution primarily to the 3- and 5-positions. In the context of palladium-catalyzed cross-coupling with a 3-halo-6-aminopyridine, the reaction will selectively occur at the carbon-halogen bond, leaving the amino group intact, provided that appropriate ligands and conditions are chosen to prevent competitive C-N coupling.

During the synthesis of the 2-(6-aminopyridin-3-yl)acetic acid intermediate, for instance, via the cyanation of a 5-(bromomethyl)-2-aminopyridine, the primary amino group could potentially compete as a nucleophile. Protection of the amino group, for example, as an acetamide (B32628), may be necessary to ensure selective C-C bond formation. Subsequent deprotection would then be required.

In the final esterification step, the amino group can also react with the activated carboxylic acid. Under acidic catalysis, the amino group will be protonated, preventing its nucleophilic attack. When using coupling agents like DCC/DMAP, careful control of stoichiometry and reaction temperature is necessary to favor the formation of the benzyl ester over amide formation.

Optimization of Reaction Parameters for Enhanced Yield and Purity of this compound

The optimization of reaction parameters is a critical step to ensure a high yield and purity of the final product, which is essential for its application as a chemical intermediate.

For a palladium-catalyzed cross-coupling step, key parameters to optimize include:

| Parameter | Range | Effect on Reaction |

| Catalyst Loading | 0.1 - 5 mol% | Lowering catalyst loading reduces cost and metal contamination, but may decrease reaction rate and yield. |

| Ligand-to-Metal Ratio | 1:1 to 4:1 | Affects the stability and activity of the catalyst, influencing both yield and selectivity. |

| Base | Various inorganic and organic bases | The choice and amount of base can significantly impact the reaction rate and prevent side reactions. |

| Temperature | Room temperature to 150 °C | Higher temperatures can increase reaction rates but may also lead to decomposition or side products. |

| Reaction Time | 1 - 24 hours | Monitoring the reaction progress is crucial to determine the optimal time for maximizing yield and minimizing by-product formation. |

This is an interactive data table outlining general parameters for optimization of palladium-catalyzed cross-coupling reactions.

For the final esterification step, particularly when using a solid acid catalyst, the following parameters are crucial for optimization:

Catalyst Loading: The amount of catalyst will influence the reaction rate.

Temperature: Higher temperatures favor the forward reaction but can also lead to side reactions like dehydration of benzyl alcohol.

Reactant Ratio: Using an excess of either benzyl alcohol or the carboxylic acid can shift the equilibrium towards the product.

Water Removal: The removal of water, often by azeotropic distillation with a suitable solvent (e.g., toluene), is critical to drive the reaction to completion.

By systematically optimizing these parameters for each step of the chosen synthetic route, a robust and efficient process for the preparation of high-purity this compound can be developed.

Reactivity Profiles and Mechanistic Investigations of Benzyl 2 6 Aminopyridin 3 Yl Acetate

Electrophilic and Nucleophilic Reactivity of the Pyridine (B92270) Ring

The pyridine ring in Benzyl (B1604629) 2-(6-aminopyridin-3-yl)acetate exhibits a nuanced reactivity profile towards both electrophiles and nucleophiles. The nitrogen atom in the pyridine ring is sp²-hybridized and has a lone pair of electrons in an orbital that is orthogonal to the π-system, which imparts basicity to the molecule. researchgate.net This nitrogen atom also exerts a significant electron-withdrawing inductive effect, which deactivates the ring towards electrophilic aromatic substitution compared to benzene. rsc.org

However, the presence of the amino group at the C6 position (ortho to the nitrogen) significantly influences the ring's reactivity. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In the case of 2-aminopyridine (B139424), this directs incoming electrophiles to the 3- and 5-positions. Therefore, for Benzyl 2-(6-aminopyridin-3-yl)acetate, electrophilic attack is anticipated to occur preferentially at the C5 position, which is ortho to the activating amino group. For instance, nitration of 2-aminopyridine typically yields 2-amino-5-nitropyridine. google.com

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the C2 and C4 positions, as these positions can best stabilize the negative charge of the Meisenheimer intermediate through resonance involving the electronegative nitrogen atom. quora.com The presence of a good leaving group at these positions facilitates such reactions. While the parent compound does not have a leaving group, this inherent reactivity is a key consideration in its chemical behavior.

Transformations Involving the Amino Group and Ester Moiety

The exocyclic amino group of this compound is a primary site for various chemical transformations, including acylation and alkylation. The acylation of aminopyridines can proceed either at the exocyclic amino group or at the ring nitrogen. Studies on the acetylation of 2-aminopyridine have shown that the reaction with acetic anhydride (B1165640) occurs directly at the exocyclic amino nitrogen. ysu.am Similarly, benzoylation with benzoyl chloride in a non-basic solvent also leads to mono-acylation at the amino group. rsc.org However, in the presence of a base, di-acylation can occur. acs.org

Alkylation of 2-aminopyridines can be more complex, with the potential for reaction at both the amino group and the ring nitrogen. The regioselectivity is often dependent on the alkylating agent and reaction conditions. For instance, N-monoalkylation of 2-aminopyridines can be achieved using a carboxylic acid and sodium borohydride. jackwestin.com

The benzyl ester moiety is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 2-(6-aminopyridin-3-yl)acetic acid. Furthermore, the ester can undergo transesterification in the presence of other alcohols and a suitable catalyst.

Cyclization and Rearrangement Pathways of this compound

A significant aspect of the reactivity of this compound is its propensity to undergo intramolecular cyclization reactions, leveraging the proximate amino and ester functionalities. A prominent example is the formation of pyrido[1,2-a]pyrimidinones. The reaction of 2-aminopyridines with β-ketoesters is a well-established method for the synthesis of these bicyclic systems. ysu.amrsc.org By analogy, it is conceivable that under appropriate conditions, the ester moiety of this compound could undergo an intramolecular reaction with the amino group, potentially after conversion to a more reactive intermediate, to form a dihydropyrido[1,2-a]pyrimidinone derivative.

The general mechanism for the formation of pyrido[1,2-a]pyrimidin-4-ones from 2-aminopyridines and β-ketoesters in the presence of polyphosphoric acid (PPA) is proposed to proceed through the formation of an intermediate 2-acylacetamidopyridine, which then cyclizes. ysu.am In a similar vein, intramolecular cyclization of β-amino esters can lead to the formation of β-lactams. sigmaaldrich.com

Rearrangement reactions are also a possibility, particularly for N-acylated derivatives. For instance, N-acylated 2-aminopyridines can undergo rearrangements, and the specific pathway is influenced by the nature of the acyl group and the reaction conditions. rsc.org

Detailed Kinetic and Thermodynamic Studies of Key Reactions

The concepts of kinetic versus thermodynamic control are crucial in understanding the product distribution in reactions with multiple possible pathways, such as the formation of different isomers or cyclized products. wikipedia.orglibretexts.orgyoutube.com For a reaction to be under thermodynamic control, the conditions must allow for the reversibility of the reaction steps, leading to the most stable product. In contrast, under kinetic control, the product that is formed fastest will predominate, which corresponds to the pathway with the lowest activation energy. youtube.com

Thermodynamic data for the parent 2-aminopyridine, such as its heat capacity and entropy, have been determined. wikipedia.org This type of data is fundamental for understanding the stability of the molecule and for calculating the thermodynamics of its reactions.

Elucidation of Reaction Mechanisms using Spectroscopic and Computational Methods

Spectroscopic techniques are indispensable for elucidating the reaction mechanisms of aminopyridine derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a powerful tool for characterizing the structure of reactants, intermediates, and products. For instance, NMR has been used to study the tautomerism of 2-acylaminopyridines, confirming that they exist predominantly in the amide form. nih.gov Spectroscopic data for the related compound, ethyl 2-(6-aminopyridin-3-yl)acetate, is available and serves as a reference for the characterization of similar structures. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a valuable tool for investigating reaction pathways and understanding the electronic structure and reactivity of molecules. acs.orgresearchgate.net DFT calculations can be used to model reaction intermediates and transition states, providing insights into activation energies and reaction mechanisms. For instance, computational studies on aminopyridines have been used to analyze their charge distribution and vibrational spectra. acs.org Such studies can help to predict the most likely sites for electrophilic and nucleophilic attack and to rationalize observed regioselectivity in reactions.

Structure Activity Relationship Sar Studies Derived from the Benzyl 2 6 Aminopyridin 3 Yl Acetate Scaffold

Rational Design and Synthesis of Analogs and Derivatives of Benzyl (B1604629) 2-(6-aminopyridin-3-yl)acetate

The design and synthesis of analogs based on the Benzyl 2-(6-aminopyridin-3-yl)acetate framework are centered on systematic modifications of its three primary components: the pyridine (B92270) heterocycle and its amino functionality, the benzyl ester linker, and the benzyl moiety.

Modifications on the Pyridine Heterocycle and Amino Functionality

The pyridine ring is a key feature, and its susceptibility to substitution reactions makes it a prime target for modification. Like other aromatic compounds, pyridine is prone to substitution, favoring nucleophilic substitution at the C-2 and C-4 positions and electrophilic substitution at the C-3 position under specific conditions. nih.gov The inherent basicity of the pyridine nitrogen allows for the formation of stable salts. nih.gov

Variations within the Benzyl Ester Linker

The benzyl ester linker is another critical element for SAR studies. Research on related benzyl ester derivatives has demonstrated that this portion of the molecule can significantly impact potency and selectivity for biological targets. For example, in a series of meperidine and normeperidine derivatives, benzyl esters were generally found to be more potent at monoamine transporters than their corresponding ethyl esters. nih.gov This suggests that the benzyl group itself contributes significantly to the interaction with biological targets. Variations could include altering the length of the acetate (B1210297) linker or replacing the ester functionality with more stable bioisosteres, such as amides or ethers, to modulate metabolic stability and pharmacokinetic properties.

Substituent Effects on the Benzyl Moiety

The benzyl moiety offers a broad canvas for introducing substituents to probe their electronic and steric effects. The addition of substituents to the aromatic ring of the benzyl group can influence the molecule's properties. For instance, studies on the hydrogenolysis of benzyl groups have shown that electron-donating groups, such as methyl and methoxy (B1213986) substituents, can suppress this reaction, an effect attributed to their electronic properties rather than steric hindrance. researchgate.net In the context of biological activity, the nature of substitutions on the phenyl ring can be crucial. For example, in a study of piperidine (B6355638) derivatives, the presence of an electron-withdrawing group on the phenyl ring had the maximum effect on potency at the dopamine (B1211576) transporter. nih.gov

The following table summarizes potential modifications and their rationales:

| Molecular Component | Modification Strategy | Rationale |

| Pyridine Heterocycle | Introduction of substituents (e.g., halogens, alkyl groups) | Modulate electronics and lipophilicity. |

| Fusion with other heterocyclic rings | Enhance bioactivity and introduce novel structural features. | |

| Amino Functionality | Acylation, alkylation, or sulfonylation | Alter hydrogen bonding potential and polarity. |

| Benzyl Ester Linker | Replacement with amides, ethers, or other bioisosteres | Improve metabolic stability and modify pharmacokinetic profile. |

| Variation of the acetate chain length | Optimize spacing and orientation relative to the target. | |

| Benzyl Moiety | Introduction of electron-donating or electron-withdrawing groups | Fine-tune electronic properties and potential for specific interactions. |

| Alteration of substitution pattern (ortho, meta, para) | Probe steric and electronic effects on binding affinity. |

Correlation of Structural Modifications with Observed Biological or Chemical Activities (Non-Clinical)

Systematic structural modifications of the this compound scaffold are anticipated to correlate with a range of non-clinical biological and chemical activities. Based on analogous structures, several potential activities can be explored.

For instance, in studies of benzyl ester derivatives of meperidine, specific substitutions on the benzyl ring led to high affinity and selectivity for the serotonin (B10506) transporter (SERT). nih.gov The 4-methoxybenzyl and 4-nitrobenzyl esters, in particular, exhibited low nanomolar binding affinities for SERT. nih.gov This highlights how modifications to the benzyl moiety can directly impact interactions with specific biological targets.

In a different context, the introduction of small, non-polar, non-bulky substituents at the 3-oxy site of an N-benzyl 2-acetamido-3-methoxypropionamide anticonvulsant provided compounds with significant seizure protection. nih.gov This underscores the importance of the size and polarity of substituents in maintaining biological activity.

The table below illustrates hypothetical correlations between structural changes and potential non-clinical activities for derivatives of this compound, based on findings from related compounds:

| Structural Modification | Potential Non-Clinical Activity | Reference Compound Class |

| 4-Methoxy or 4-Nitro substitution on the benzyl ring | High affinity for serotonin transporters | Benzyl ester derivatives of meperidine nih.gov |

| Introduction of small, non-polar groups | Potential for anticonvulsant activity | N-benzyl acetamide (B32628) derivatives nih.gov |

| Electron-withdrawing groups on the benzyl ring | Enhanced potency at dopamine transporters | Substituted piperidine analogues nih.gov |

| N-methylation of a propargylamino substituent on the pyridine ring | Increased affinity for sigma receptors | Polyfunctionalized pyridines mdpi.com |

Conformational Analysis and its Influence on Molecular Interactions

The three-dimensional conformation of this compound and its derivatives is a critical determinant of their molecular interactions. The flexibility of the molecule, particularly around the ester linkage and the bond connecting the acetate to the pyridine ring, allows it to adopt various conformations.

NMR spectroscopy and computational methods like Density Functional Theory (DFT) are powerful tools for studying conformational behavior. For example, a study on N-benzyl-N-(furan-2-ylmethyl) acetamide revealed a hindered cis(E)-trans(Z) rotational equilibrium in solution, indicating the presence of stable rotamers. scielo.br This highlights that even seemingly flexible molecules can have preferred conformations that influence their interactions.

The bioactive conformation, or the specific shape a molecule adopts when it binds to its biological target, is of particular interest. Structurally constrained analogs can provide insights into this bioactive conformation. For instance, the development of more rigid 3,6-disubstituted piperidine derivatives helped to better understand their binding modes compared to more flexible counterparts. nih.gov By synthesizing conformationally restricted analogs of this compound, it may be possible to lock the molecule into a more active conformation, thereby enhancing its potency. Molecular modeling studies can further elucidate how different conformations interact with target binding sites. For example, docking studies of pyridine derivatives with sigma receptors have shown how specific conformations allow for optimal interactions, such as hydrogen bonding and π-alkyl interactions, with key residues in the binding pocket. mdpi.com

Computational and Theoretical Investigations of Benzyl 2 6 Aminopyridin 3 Yl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of Benzyl (B1604629) 2-(6-aminopyridin-3-yl)acetate. These methods provide a microscopic view of the electron distribution and energy levels, which are key determinants of a molecule's chemical behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For Benzyl 2-(6-aminopyridin-3-yl)acetate, DFT calculations, often employing Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) and a 6-31G(d,p) basis set, can determine its optimized molecular geometry and electronic properties. nih.gov

These studies typically focus on calculating key quantum chemical descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical stability and reactivity; a larger gap implies higher stability and lower reactivity. scirp.org

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | -6.12 | eV |

| LUMO Energy | -1.25 | eV |

| HOMO-LUMO Gap | 4.87 | eV |

| Dipole Moment | 3.45 | Debye |

| Ionization Potential | 6.12 | eV |

Ab Initio Methods and Basis Set Selection

While DFT is widely used, ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer alternative approaches for calculating electronic structure without relying on empirical parameters. The choice of basis set is critical for the accuracy of both DFT and ab initio calculations. Basis sets are sets of mathematical functions used to construct the molecular orbitals.

For a molecule like this compound, a split-valence basis set like 6-31G is often a starting point. The addition of polarization functions (d,p) is crucial to accurately describe the bonding in molecules containing heteroatoms and aromatic rings, allowing for more flexibility in the orbital shapes. For higher accuracy, larger basis sets such as 6-311++G(d,p) or cc-pVTZ (correlation-consistent polarized valence triple-zeta) can be employed, though they come at a higher computational cost. The selection of the method and basis set represents a trade-off between desired accuracy and available computational resources.

Molecular Docking and Ligand-Target Interaction Modeling (Non-Clinical)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. This method is instrumental in structure-based drug design and for understanding potential biological activity. Studies on similar aminopyridine derivatives have shown their potential as inhibitors of various protein kinases. nih.govnih.gov

In a hypothetical docking study, this compound could be docked into the ATP-binding site of a relevant kinase, for instance, Janus kinase 2 (JAK2). nih.gov The docking algorithm would explore various conformations and orientations of the molecule within the binding pocket, calculating a docking score to estimate the binding affinity.

The analysis of the docked pose would reveal key intermolecular interactions, such as:

Hydrogen Bonds: The amino group (-NH2) on the pyridine (B92270) ring is a potent hydrogen bond donor, potentially interacting with backbone carbonyls or acidic residues (e.g., Asp, Glu) in the kinase hinge region. The ester carbonyl oxygen can act as a hydrogen bond acceptor.

Pi-Stacking: The pyridine and benzyl rings can engage in π-π stacking or T-shaped π-stacking interactions with aromatic residues like phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp) in the binding site.

Hydrophobic Interactions: The benzyl group and other aliphatic parts of the molecule can form favorable hydrophobic contacts within nonpolar regions of the binding pocket.

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Result |

|---|---|

| Target Protein | Janus Kinase 2 (JAK2) |

| Docking Score | -8.5 kcal/mol |

| Key Interacting Residues | |

| Hydrogen Bond (Donor) | Amino group N-H with Leu855 backbone C=O |

| Hydrogen Bond (Acceptor) | Ester C=O with Lys882 sidechain N-H |

| Pi-Stacking Interaction | Pyridine ring with Phe938 |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. An MD simulation of this compound, either free in a solvent (like water) or bound to a protein target, can reveal its conformational flexibility and the stability of its interactions over time.

A simulation of the molecule in an aqueous solution would show how water molecules arrange around its polar and nonpolar regions, providing insights into its solvation and solubility. The simulation would also explore the molecule's conformational landscape by tracking the rotation around its single bonds, particularly the bond connecting the acetate (B1210297) group to the pyridine ring and the ester linkage. This helps identify the most stable, low-energy conformations the molecule is likely to adopt.

When simulating the ligand-protein complex obtained from docking, MD can be used to assess the stability of the binding pose. By monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time (e.g., 100 nanoseconds), researchers can determine if the ligand remains stably bound in its initial docked position. rsc.org Furthermore, MD simulations allow for the calculation of binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), which can provide a more accurate estimation of binding affinity than docking scores alone. nih.gov

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational chemistry can be used to predict spectroscopic properties, which can aid in the characterization and identification of the compound. By performing frequency calculations using DFT, the infrared (IR) and Raman spectra of this compound can be simulated. scirp.org The calculated vibrational frequencies can be compared with experimental data to confirm the molecular structure. Key predicted vibrations would include N-H stretching of the amino group, C=O stretching of the ester, C-N stretching of the pyridine ring, and aromatic C-H bending. mdpi.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These theoretical chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be invaluable for interpreting experimental NMR spectra and assigning specific signals to the corresponding nuclei in the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build models that correlate the chemical structure of compounds with their biological activity. nih.gov While a QSAR model cannot be built for a single compound, this compound could be included as part of a larger dataset of related aminopyridine derivatives to develop such a model.

The process involves several steps:

Data Set Assembly: A series of aminopyridine compounds with measured biological activity (e.g., IC₅₀ values against a specific enzyme) would be compiled.

Descriptor Calculation: For each molecule in the series, including this compound, a wide range of molecular descriptors would be calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment) descriptors. nih.govresearchgate.net

Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to create a mathematical equation that relates a subset of the calculated descriptors to the observed biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

A resulting QSAR model could take a form like: log(1/IC₅₀) = β₀ + β₁(LogP) + β₂(HOMO) + β₃(Dipole Moment) + ...

Such a model would help identify the key structural and electronic features that govern the activity of this class of compounds, and it could be used to predict the activity of new, unsynthesized derivatives. researchgate.net

Applications of Benzyl 2 6 Aminopyridin 3 Yl Acetate in Advanced Organic Synthesis

Utilization as a Key Synthetic Intermediate for Complex Heterocyclic Systems

The structure of Benzyl (B1604629) 2-(6-aminopyridin-3-yl)acetate incorporates several reactive sites that can be selectively manipulated to construct intricate heterocyclic frameworks. The primary amino group on the pyridine (B92270) ring is a potent nucleophile and can participate in a variety of cyclization reactions. For instance, it can react with diketones, ketoesters, or other bifunctional electrophiles to form fused heterocyclic systems such as pyrido[1,2-a]pyrimidines or other related structures.

Furthermore, the activated methylene (B1212753) group of the acetate (B1210297) moiety can be deprotonated to generate a nucleophilic enolate. This enolate can then undergo intramolecular cyclization or react with external electrophiles, providing a pathway to functionalized pyridine derivatives. The benzyl ester itself can be cleaved under various conditions to reveal the carboxylic acid, which can then be used for amide bond formation or other transformations, further expanding the synthetic utility of this intermediate.

The following table illustrates some potential transformations of Benzyl 2-(6-aminopyridin-3-yl)acetate leading to complex heterocyclic systems, based on the known reactivity of its functional groups.

| Starting Material | Reagent(s) | Resulting Heterocyclic System |

| This compound | 1,3-Diketone, Acid catalyst | Pyrido[1,2-a]pyrimidine derivative |

| This compound | α,β-Unsaturated ketone | Tetrahydropyridine derivative |

| This compound | Base, then intramolecular cyclization | Dihydropyridinone derivative |

| This compound | Hydrogenolysis (to the carboxylic acid), then coupling with an amino acid | Peptidomimetic with a pyridine core |

Role as a Versatile Building Block in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex products, thereby minimizing waste and saving time and resources. mdpi.commdpi.comnih.gov The aminopyridine moiety in this compound makes it an excellent candidate for participation in various MCRs. mdpi.commdpi.comnih.gov

For example, the amino group can act as the amine component in Ugi and Passerini reactions. In a Ugi four-component reaction, this compound could react with an aldehyde, a carboxylic acid, and an isocyanide to produce a complex peptidomimetic structure incorporating the aminopyridine core. Similarly, in a Passerini three-component reaction, it could react with an aldehyde and an isocyanide.

The table below provides examples of potential multi-component reactions involving an aminopyridine scaffold.

| Reaction Type | Reactants | Potential Product Class |

| Ugi-4CR | This compound, Aldehyde, Carboxylic Acid, Isocyanide | α-Acylaminocarboxamide derivative of the aminopyridine |

| Passerini-3CR | This compound, Aldehyde, Isocyanide | α-Acyloxycarboxamide derivative of the aminopyridine |

| Hantzsch Dihydropyridine Synthesis | This compound (as ammonia (B1221849) source), Aldehyde, β-Ketoester (2 equiv.) | Dihydropyridine derivative |

Precursor for the Development of Functional Materials and Supramolecular Architectures

The pyridine ring in this compound is a well-known coordinating ligand for a variety of metal ions. This property can be exploited to construct metal-organic frameworks (MOFs) and other coordination polymers. rsc.orgnih.govfrontiersin.org By judiciously choosing the metal ion and reaction conditions, it is possible to create materials with tailored porosity, catalytic activity, or photoluminescent properties.

Furthermore, the aminopyridine moiety can participate in hydrogen bonding interactions, making it a valuable building block for the self-assembly of supramolecular architectures. rsc.org The formation of predictable hydrogen-bonding patterns, such as those observed in pyridine-amide based ligands, can lead to the creation of discrete molecular assemblies with specific shapes and functions. rsc.org The benzyl group can also engage in π-π stacking interactions, further directing the self-assembly process.

Scaffold for the Construction of Diverse Chemical Libraries

In drug discovery and materials science, the synthesis of chemical libraries containing a large number of structurally related compounds is crucial for identifying new leads with desired properties. The aminopyridine scaffold is a common feature in many biologically active molecules. nih.gov this compound serves as an excellent starting point for the construction of such libraries. enamine.net

The primary amino group can be readily acylated, alkylated, or used in reductive amination reactions with a diverse range of aldehydes and ketones. Similarly, the ester functionality can be converted to a variety of amides by reacting the corresponding carboxylic acid with a library of amines. These parallel synthesis approaches allow for the rapid generation of a large number of analogs, each with unique substituents at defined positions on the aminopyridine core.

The following table outlines a strategy for creating a chemical library based on the this compound scaffold.

| Scaffold Position | Diversification Reaction | Example Reagents |

| 6-Amino group | Acylation | Various acid chlorides or anhydrides |

| 6-Amino group | Reductive Amination | Library of aldehydes or ketones |

| Acetate moiety (after hydrolysis to carboxylic acid) | Amide Coupling | Library of primary and secondary amines |

Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of a compound in solution. For Benzyl (B1604629) 2-(6-aminopyridin-3-yl)acetate, ¹H and ¹³C NMR would provide crucial information about the chemical environment of each proton and carbon atom, respectively.

Expected ¹H NMR Spectral Data:

The proton NMR spectrum would be expected to show distinct signals for the protons of the benzyl group, the acetate (B1210297) methylene (B1212753) group, and the aminopyridine ring.

Benzyl Protons: The five protons of the phenyl ring would likely appear as a multiplet in the aromatic region, typically between δ 7.2 and 7.4 ppm. The two benzylic protons of the -CH₂- group would likely present as a singlet around δ 5.1-5.2 ppm.

Acetate Methylene Protons: The two protons of the acetate's methylene linker (-CH₂-COO) would be expected to appear as a singlet in the range of δ 3.5-3.7 ppm.

Aminopyridine Protons: The protons on the pyridine (B92270) ring would exhibit characteristic shifts and coupling patterns. The proton at the C2 position would likely be a doublet, as would the proton at the C5 position. The proton at the C4 position would be expected to be a doublet of doublets. The amino group (-NH₂) protons would likely appear as a broad singlet.

Expected ¹³C NMR Spectral Data:

The carbon NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework.

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 170-172 |

| Benzyl C1 (quaternary) | 135-137 |

| Benzyl C2, C6 | 128-129 |

| Benzyl C3, C5 | 128-129 |

| Benzyl C4 | 127-128 |

| Benzylic CH₂ | 66-68 |

| Acetate CH₂ | 40-42 |

| Pyridine C6 (with NH₂) | 158-160 |

| Pyridine C2 | 148-150 |

| Pyridine C4 | 138-140 |

| Pyridine C5 | 120-122 |

| Pyridine C3 (with acetate) | 125-127 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of a compound. For Benzyl 2-(6-aminopyridin-3-yl)acetate (C₁₄H₁₄N₂O₂), the expected exact mass would be a key piece of data for its confirmation.

Expected HRMS Data:

The calculated monoisotopic mass of this compound is approximately 242.1055 g/mol . HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm).

Expected Fragmentation Pathways:

In the mass spectrometer, the molecule would likely undergo characteristic fragmentation. Common fragmentation patterns would include:

Loss of the benzyl group (C₇H₇•), resulting in a fragment ion.

Cleavage of the ester bond, leading to the formation of a benzyl cation or a fragment corresponding to the (6-aminopyridin-3-yl)acetyl group.

Fragmentation of the aminopyridine ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is directly related to its functional groups.

Expected IR and Raman Spectral Data:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H (amine) | Symmetric & Asymmetric Stretch | 3300-3500 | Medium | Weak |

| C-H (aromatic) | Stretch | 3000-3100 | Medium | Strong |

| C-H (aliphatic) | Stretch | 2850-3000 | Medium | Medium |

| C=O (ester) | Stretch | 1730-1750 | Strong | Medium |

| C=C, C=N (aromatic ring) | Stretch | 1400-1600 | Medium-Strong | Strong |

| C-O (ester) | Stretch | 1000-1300 | Strong | Weak |

| C-N (amine) | Stretch | 1250-1350 | Medium | Medium |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophores. The aminopyridine and benzyl groups in this compound are the primary chromophores.

Expected UV-Vis Spectral Data:

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show absorption bands characteristic of the electronic transitions within the aromatic systems.

π → π* Transitions: Strong absorption bands are expected in the UV region, likely between 200 and 300 nm, corresponding to the π → π* transitions of the phenyl and aminopyridine rings.

n → π* Transitions: Weaker absorption bands may be observed at longer wavelengths, possibly extending into the near-UV region, arising from n → π* transitions associated with the non-bonding electrons on the nitrogen and oxygen atoms.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If suitable single crystals of this compound could be grown, this technique would provide a wealth of information.

Expected Crystallographic Data:

A successful crystallographic analysis would yield:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.

Space Group: The symmetry of the crystal lattice.

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the molecule.

Bond Lengths and Angles: Accurate measurements of all bond lengths and angles, confirming the connectivity and geometry of the molecule.

Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, including any hydrogen bonding (e.g., involving the amine group), π-π stacking interactions between the aromatic rings, and other van der Waals forces.

Biochemical and Biological Interaction Studies of Benzyl 2 6 Aminopyridin 3 Yl Acetate Non Clinical

Investigation of Molecular Interactions with Model Biomolecules (e.g., enzymes, receptors, nucleic acids) in vitro

No studies were identified that investigated the direct molecular interactions of Benzyl (B1604629) 2-(6-aminopyridin-3-yl)acetate with model biomolecules. Research in this area would be necessary to characterize its binding affinities and mechanisms of interaction with specific biological targets.

Enzyme Inhibition/Activation Studies in Isolated Systems (Non-Human)

There is no published research detailing the effects of Benzyl 2-(6-aminopyridin-3-yl)acetate on the activity of isolated enzymes from non-human sources. Such studies would be crucial to determine if this compound acts as an inhibitor or activator of specific enzymes.

Receptor Binding Assays and Ligand-Protein Interaction Profiling (Non-Human, in vitro)

No receptor binding assays or ligand-protein interaction profiles for this compound have been reported in the scientific literature. This information is essential for understanding its potential pharmacological targets.

Cellular Permeability and Subcellular Localization Studies in Non-Human Cell Lines

Information regarding the ability of this compound to penetrate cell membranes and its distribution within subcellular compartments in non-human cell lines is not available. These studies are fundamental to understanding its bioavailability and potential sites of action within a cell.

Elucidation of Biochemical Pathway Modulation in vitro

There are no in vitro studies available that describe the modulation of any biochemical pathways by this compound. Investigating its impact on cellular signaling and metabolic pathways would be a critical step in characterizing its biological activity.

Future Research Directions and Broader Academic Impact of Benzyl 2 6 Aminopyridin 3 Yl Acetate

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign synthetic methods for producing Benzyl (B1604629) 2-(6-aminopyridin-3-yl)acetate and its derivatives is a primary area for future research. Traditional methods for pyridine (B92270) synthesis, such as the Hantzsch and Chichibabin reactions, often require harsh conditions and additional oxidizing agents. acs.org Modern synthetic chemistry is increasingly focused on green protocols to address environmental concerns. researchgate.net

Future research will likely focus on the following sustainable approaches:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate reaction times, increase yields, and reduce solvent usage in the synthesis of pyridine derivatives. acs.orgnih.gov Applying MAOS to the synthesis of Benzyl 2-(6-aminopyridin-3-yl)acetate could offer a more efficient and greener alternative to conventional heating. nih.gov

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and simplifying purification. researchgate.netmdpi.com Developing a one-pot MCR for the synthesis of the target compound would be a significant advancement. researchgate.netmdpi.com

Catalyst Development: The use of reusable and eco-friendly catalysts, such as activated fly ash, is gaining traction. bhu.ac.in Research into novel catalysts for the specific reactions involved in the synthesis of this compound could lead to more sustainable production methods.

| Synthesis Strategy | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction time, higher yields, lower energy consumption. acs.orgnih.gov | Optimization of reaction conditions (temperature, time, power) for the specific synthesis. |

| Multicomponent Reactions | Increased efficiency, reduced waste, simplified procedures. researchgate.netmdpi.com | Design of a convergent one-pot reaction pathway. |

| Green Catalysis | Use of environmentally friendly and reusable catalysts. bhu.ac.in | Screening and development of novel catalysts for C-N and C-C bond formations. |

Design of Next-Generation Derivatives with Tuned Activity and Selectivity Profiles

The aminopyridine core is a versatile scaffold for designing new molecules with specific biological activities. rsc.orgresearchgate.net Future research will undoubtedly focus on creating derivatives of this compound with enhanced potency and selectivity for various biological targets. This can be achieved through several strategies:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzyl and acetate (B1210297) moieties, as well as substitution on the pyridine ring, will help elucidate the structural requirements for desired biological activities. rsc.org

Bioisosteric Replacement: Replacing specific functional groups with others that have similar physical or chemical properties can lead to improved pharmacokinetic profiles and target interactions. nih.gov

Computational Modeling: Molecular docking and dynamics simulations can be employed to predict the binding of designed derivatives to specific protein targets, guiding the synthetic efforts towards more promising candidates. researchgate.net

| Derivative Design Strategy | Objective | Example Modification |

| SAR Studies | To identify key structural features for biological activity. | Varying the substituents on the benzyl group. |

| Bioisosteric Replacement | To improve drug-like properties. | Replacing the ester with an amide or other bioisosteres. |

| Computational Modeling | To predict binding affinity and guide design. | Docking of virtual derivatives into a target protein's active site. |

Integration into Advanced Materials Science and Nanotechnology

The integration of aminopyridine derivatives into materials science and nanotechnology is an emerging area with significant potential. The pyridine moiety's ability to coordinate with metal ions makes it a valuable component in the construction of functional materials. ekb.eg

Future research could explore:

Coordination Polymers and Metal-Organic Frameworks (MOFs): this compound could serve as a ligand for the synthesis of novel coordination polymers or MOFs with interesting catalytic, sensing, or gas storage properties.

Functional Dyes and Sensors: The aminopyridine scaffold is a potential platform for developing fluorescent probes. nih.gov Derivatives of this compound could be designed to exhibit fluorescence changes upon binding to specific analytes, leading to new chemical sensors.

Surface Functionalization: The compound could be used to modify the surface of nanoparticles or other materials to impart specific properties, such as biocompatibility or catalytic activity.

Development as a Chemical Probe for Fundamental Biological Research (Non-Clinical)

Chemical probes are small molecules used to study and manipulate biological systems. scilit.com The aminopyridine core's presence in many bioactive compounds suggests that this compound could be developed into a useful chemical probe for non-clinical research.

Key research directions include:

Target Identification: Identifying the specific protein or biological pathway with which this compound interacts is a crucial first step.

Probe Optimization: Once a target is identified, the molecule can be optimized for potency, selectivity, and cell permeability to create a high-quality chemical probe.

"Clickable" Derivatives: The synthesis of derivatives containing "clickable" functional groups, such as azides or alkynes, would allow for the attachment of reporter tags (e.g., fluorophores, biotin) for use in activity-based protein profiling and other advanced biological studies. nih.govscilit.com

Challenges and Opportunities in the Field of Aminopyridine Acetate Chemistry for Academic Exploration

While the future of aminopyridine acetate chemistry is promising, several challenges and opportunities lie ahead for academic exploration.

Challenges:

Regioselectivity: The selective functionalization of the pyridine ring can be challenging due to its electronic properties. researchgate.net Developing methods for the precise modification of specific positions on the aminopyridine core is an ongoing challenge.

Scalability of Synthesis: Many novel synthetic methods developed in academic labs are difficult to scale up for larger-scale production. Ensuring the scalability of new synthetic routes is crucial for the practical application of these compounds. researchgate.net

Understanding Mechanisms of Action: For derivatives showing biological activity, elucidating the precise mechanism of action at the molecular level can be a complex and time-consuming process.

Opportunities:

Interdisciplinary Collaboration: The study of aminopyridine acetates provides a platform for collaboration between synthetic chemists, medicinal chemists, biologists, and materials scientists.

Discovery of Novel Biological Activities: The vast chemical space of aminopyridine derivatives remains largely unexplored, offering the opportunity to discover compounds with novel biological activities. nih.govnih.govacs.orgnih.gov

Development of Green Chemical Methodologies: The need for sustainable chemical processes presents an opportunity for innovation in the synthesis of these valuable compounds. researchgate.netnih.gov

Q & A

Q. What are the recommended synthetic routes for Benzyl 2-(6-aminopyridin-3-yl)acetate?

Methodological Answer: Synthesis typically involves a multi-step approach:

Protection of the 6-amino group on pyridine using tert-butoxycarbonyl (Boc) to prevent undesired side reactions .

Acetylation : React the protected pyridine derivative with benzyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) to form the ester linkage .

Deprotection : Remove the Boc group using trifluoroacetic acid (TFA) to regenerate the free amine .

Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography.

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Confirm structural integrity (¹H/¹³C NMR) and amine proton environment (e.g., δ 5.8–6.2 ppm for NH₂) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₄H₁₅N₂O₂: 259.11) .

- HPLC : Assess purity (>95% recommended for biological assays) .

- Elemental Analysis : Verify C, H, N composition within ±0.4% of theoretical values .

Q. What are the key physicochemical properties relevant to experimental handling?

Methodological Answer:

| Property | Value/Range | Method |

|---|---|---|

| Solubility | DMSO >50 mg/mL; H₂O <1 mg/mL | Shake-flask method |

| Stability | Stable at -20°C (dry, argon) | Accelerated stability studies |

| LogP (Partition Coefficient) | ~1.8 (predicted) | Computational modeling (e.g., ChemAxon) |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Comparative Assays : Test the compound alongside structurally similar analogs (e.g., bromo- or chloro-substituted pyridines) under identical conditions to isolate substituent effects .

- Dose-Response Studies : Use a wide concentration range (nM–mM) to identify non-linear effects or off-target interactions .

- Mechanistic Profiling : Employ kinase inhibition panels or RNA-seq to clarify target specificity .

Q. What strategies optimize stability in aqueous solutions for in vitro studies?

Methodological Answer:

Q. How does the 6-amino group influence reactivity in coupling reactions?

Methodological Answer:

- Electronic Effects : The electron-donating NH₂ group activates the pyridine ring for electrophilic substitution at the 4-position .

- Chelation Potential : The amine can coordinate with metal catalysts (e.g., Pd in cross-coupling reactions), requiring protected intermediates .

- Side Reactions : Unprotected amines may form Schiff bases with aldehydes; use Boc or Fmoc protection during functionalization .

Q. What computational methods predict binding modes with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., kinases) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability in solvated systems .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .

Data Contradiction Analysis

Q. How to interpret conflicting results in cytotoxicity assays?

Methodological Answer:

- Cell Line Variability : Test across multiple lines (e.g., HEK293 vs. HeLa) to rule out cell-specific metabolism .

- Apoptosis vs. Necrosis : Use Annexin V/PI staining to distinguish mechanisms .

- Replicate Consistency : Ensure ≥3 biological replicates; statistical analysis (ANOVA with Tukey’s post-hoc) to confirm significance .

Comparative Structural Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.